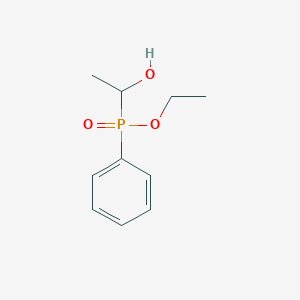
Ethyl (1-hydroxyethyl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-hydroxyethyl)phenylphosphinate is an organophosphorus compound with the molecular formula C10H15O3P This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (1-hydroxyethyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phenylphosphinate with an appropriate alcohol under acidic or basic conditions. For example, the reaction of ethyl phenylphosphinate with ethanol in the presence of a strong acid catalyst can yield this compound .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of ethyl phenylphosphinate with aryl halides in the presence of a palladium catalyst and a base can produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-hydroxyethyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Ethyl (1-hydroxyethyl)phenylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (1-hydroxyethyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Similar Compounds
Ethyl phenylphosphinate: Lacks the hydroxyl group present in ethyl (1-hydroxyethyl)phenylphosphinate.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Phenylphosphinic acid: Contains a phosphinic acid group instead of a phosphinate group.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications.
Properties
CAS No. |
57483-33-7 |
|---|---|
Molecular Formula |
C10H15O3P |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
1-[ethoxy(phenyl)phosphoryl]ethanol |
InChI |
InChI=1S/C10H15O3P/c1-3-13-14(12,9(2)11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
InChI Key |
CBTRFZFGTYDIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















